11-Hydroxycanthin-6-on

Übersicht

Beschreibung

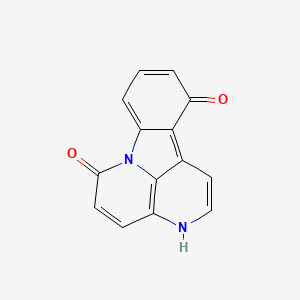

11-Hydroxycanthin-6-one is a naturally occurring β-carboline alkaloid with a unique tetracyclic structure. It is a derivative of canthin-6-one, which has been isolated from various plant species, particularly those in the Rutaceae and Simaroubaceae families . This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

11-Hydroxycanthin-6-one has a wide range of scientific research applications, including:

Wirkmechanismus

Target of Action

11-Hydroxycanthin-6-one is a canthin-6-one alkaloid It is known that canthin-6-ones have potential therapeutic effects on many inflammatory diseases . They target multiple inflammatory mediators .

Mode of Action

It is known that canthin-6-ones may inhibit the aberrant activation of the immune system . They have been shown to affect major signaling pathways such as the NLR family pyrin domain containing 3 (NLRP3) inflammasome and the NF-κB signaling pathway .

Biochemical Pathways

Canthin-6-ones, including 11-Hydroxycanthin-6-one, have been shown to affect the NLRP3 inflammasome and the NF-κB signaling pathway . These pathways play crucial roles in the immune response and inflammation, suggesting that 11-Hydroxycanthin-6-one could have a significant impact on these processes.

Result of Action

11-Hydroxycanthin-6-one has been reported to show potent cytotoxic activity . It is an antitumor agent and has been shown to have significant cytotoxicity . .

Action Environment

It is known that canthin-6-ones are isolated from various plants , suggesting that their production and efficacy could be influenced by environmental conditions.

Biochemische Analyse

Biochemical Properties

11-Hydroxycanthin-6-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 11-Hydroxycanthin-6-one has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, such as nitric oxide synthase and cyclooxygenase . Additionally, it interacts with proteins involved in cell signaling pathways, such as nuclear factor kappa B (NF-κB), thereby modulating the expression of pro-inflammatory cytokines .

Cellular Effects

11-Hydroxycanthin-6-one exerts significant effects on various types of cells and cellular processes. It has been demonstrated to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 11-Hydroxycanthin-6-one inhibits the production of pro-inflammatory cytokines and nitric oxide in macrophages, thereby reducing inflammation . It also affects the expression of genes involved in cell proliferation and apoptosis, leading to its potential use as an anticancer agent .

Molecular Mechanism

The molecular mechanism of action of 11-Hydroxycanthin-6-one involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, 11-Hydroxycanthin-6-one inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes . Additionally, it activates the apoptotic pathway by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-Hydroxycanthin-6-one have been observed to change over time. The compound exhibits stability under various conditions, but its degradation can occur under extreme pH or temperature . Long-term studies have shown that 11-Hydroxycanthin-6-one can maintain its biological activity over extended periods, with sustained effects on cellular function observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of 11-Hydroxycanthin-6-one vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic benefits while minimizing toxicity .

Metabolic Pathways

11-Hydroxycanthin-6-one is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of 11-Hydroxycanthin-6-one, leading to its excretion . The compound’s effects on metabolic flux and metabolite levels have also been studied, revealing its potential to modulate metabolic pathways involved in inflammation and cancer .

Transport and Distribution

The transport and distribution of 11-Hydroxycanthin-6-one within cells and tissues involve specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, 11-Hydroxycanthin-6-one can bind to intracellular proteins, influencing its localization and accumulation . Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of 11-Hydroxycanthin-6-one plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct 11-Hydroxycanthin-6-one to specific compartments or organelles, influencing its biological activity . For example, its interaction with nuclear proteins can modulate gene expression, while its presence in the cytoplasm can affect cell signaling pathways .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 11-Hydroxycanthin-6-one typically involves the functionalization of the canthin-6-one core. One common method is the biomimetic synthesis, which mimics the natural biosynthetic pathways of the compound. This approach often involves the use of nanoparticle-supported catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of 11-Hydroxycanthin-6-one is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have enabled more efficient production methods, including the use of microwave-mediated synthesis and other high-yield techniques .

Analyse Chemischer Reaktionen

Types of Reactions: 11-Hydroxycanthin-6-one undergoes various chemical reactions, including:

Reduction: Reduction reactions involve the removal of oxygen or the addition of hydrogen, commonly using reagents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, molecular oxygen.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various catalysts, including palladium and platinum-based catalysts.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Vergleich Mit ähnlichen Verbindungen

Canthin-6-one: The parent compound of 11-Hydroxycanthin-6-one, known for its broad spectrum of biological activities.

9-Hydroxycanthin-6-one: Another hydroxylated derivative with similar biological properties.

4,9-Dimethoxy-5-hydroxycanthin-6-one: A derivative with additional methoxy groups, exhibiting unique anti-inflammatory activities.

Uniqueness: 11-Hydroxycanthin-6-one stands out due to its specific hydroxylation pattern, which imparts distinct biological activities and makes it a valuable compound for further research and development .

Eigenschaften

IUPAC Name |

1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-3,5(16),7,9,12,14-hexaene-2,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O2/c17-11-3-1-2-10-13(11)8-6-7-15-9-4-5-12(18)16(10)14(8)9/h1-7,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZNXKZBIIFOWPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=C3C=CNC4=C3N(C2=C1)C(=O)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50320200 | |

| Record name | 11-Hydroxycanthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75969-83-4 | |

| Record name | NSC356209 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356209 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 11-Hydroxycanthin-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50320200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the natural sources of 11-Hydroxycanthin-6-one?

A1: 11-Hydroxycanthin-6-one has been isolated from several plant sources, including:

- Brucea antidysenterica: This plant is known for its cytotoxic and antileukemic properties. []

- Brucea javanica: Cell suspension cultures of this plant have been shown to produce 11-Hydroxycanthin-6-one. []

- Brucea mollis: This plant yielded 11-Hydroxycanthin-6-one alongside other canthin-6-one alkaloids. []

- Picrasma quassioides: This plant is the source for various canthin-6-one alkaloids, including 11-Hydroxycanthin-6-one. [, , ]

Q2: What is the molecular formula and weight of 11-Hydroxycanthin-6-one?

A2: The molecular formula of 11-Hydroxycanthin-6-one is C14H10N2O2. Its molecular weight is 238.24 g/mol. []

Q3: How is the structure of 11-Hydroxycanthin-6-one elucidated?

A3: The structure of 11-Hydroxycanthin-6-one has been confirmed through various spectroscopic analyses, including:

- X-ray analysis: X-ray analysis of the o-bromobenzoate derivative of 11-Hydroxycanthin-6-one provided definitive structural information. []

- NMR Spectroscopy: 1H-NMR and 13C-NMR spectroscopy provide data about the hydrogen and carbon environments within the molecule, respectively. [, , ]

- Mass Spectrometry (MS): MS analysis helps determine the molecular weight and fragmentation pattern, providing structural insights. []

- UV and IR Spectroscopy: These techniques provide information about the functional groups present in the molecule. []

Q4: Is 11-Hydroxycanthin-6-one involved in fungal interactions?

A5: Interestingly, research suggests that Rhizoctonia solani, a soilborne plant pathogen, produces 11-Hydroxycanthin-6-one as a potential defense mechanism when attacked by the mycoparasite Stachybotrys elegans. This increased production of 11-Hydroxycanthin-6-one was observed during a metabolomic analysis of the fungal interaction. [] This finding highlights the potential ecological role of this compound.

Q5: Are there any known analytical methods for detecting and quantifying 11-Hydroxycanthin-6-one?

A5: Various chromatographic techniques are employed for the isolation and purification of 11-Hydroxycanthin-6-one from plant sources:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,4'-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine](/img/structure/B1208113.png)

![3-(2-Methylpropyl)-7-propan-2-ylspiro[3,7-diazabicyclo[3.3.1]nonane-9,1'-cyclohexane]](/img/structure/B1208124.png)

![1-[3-acetyl-5-[(2-amino-1,6-dimethylpyrimidin-4-ylidene)amino]phenyl]ethanone hydrochloride](/img/structure/B1208131.png)